Methylarsonic acid
Overview
Description
Methylarsonic acid is an organoarsenic compound with the formula CH3AsO3H2 . It is a colorless, water-soluble solid . Salts of this compound, e.g., disodium methyl arsonate, have been widely used as herbicides and fungicides in growing cotton and rice .
Synthesis Analysis
The synthesis of Methylarsonic acid involves the reaction of arsenous acid with methyl iodide . This historically significant conversion is called the Meyer reaction . The reaction is as follows: As(OH)3 + CH3I + NaOH → CH3AsO(OH)2 + NaI + H2O .Molecular Structure Analysis
The molecular formula of Methylarsonic acid is CH3AsO3 . It has an average mass of 139.970 Da and a monoisotopic mass of 139.945465 Da .Chemical Reactions Analysis
Near physiological pH, Methylarsonic acid converts to its conjugate bases, the methylarsonates . These include CH3AsO3H− and CH3AsO2−3 .Physical And Chemical Properties Analysis
Methylarsonic acid has a boiling point of 393.3±25.0 °C at 760 mmHg . Its vapour pressure is 0.0±2.0 mmHg at 25°C . The enthalpy of vaporization is 74.4±6.0 kJ/mol . The flash point is 205.8±19.7 °C .Scientific Research Applications
Environmental Impact and Biodegradation
Methylarsonic acid (MAs(V)) is known for its use as an herbicide. Research has shown that MAs(V) is largely demethylated to more toxic inorganic arsenite in soil, causing significant environmental concerns. Studies on soil samples from Florida golf courses demonstrated that certain bacterial isolates in the soil could reduce MAs(V) to MAs(III) and subsequently demethylate MAs(III) to As(III), a two-step process involving different bacterial species. This indicates the role of microbial communities in the degradation pathway of methylarsenical herbicides, contributing significantly to the arsenic biogeochemical cycle (Yoshinaga et al., 2011).
Analytical Chemistry and Speciation
Research has demonstrated the use of High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) as an effective tool for studying the methylation of arsenite by methylcobalamin in the presence of glutathione. This approach has allowed for the identification of methylarsonous acid, a species of arsenic that had not been detected in previous studies, confirming methylcobalamin's role as a methylating agent for arsenite (Pergantis et al., 2004).
Vibrational Analysis
Studies on the vibrational properties of methylarsonic acid and its derivatives have been conducted. Raman and IR spectra of methylarsonic acid and trideuteromethylarsonic acid, along with their anions in aqueous solution and solid state, have been analyzed, contributing to a deeper understanding of their molecular structure (Vansant et al., 1976).
Toxicity Studies
Research has been conducted on the acute toxicity of methylarsonic acid in mice through oral administration. The toxicity of methylarsonic acid was found to be much lower than that of inorganic arsenic compounds, providing valuable insights into its safety profile and environmental impact (Kaise et al., 1989).
Biotransformation and Genetic Polymorphism
Studies have shown that there is a variation in the metabolism of inorganic arsenic among individuals, related to the methylation of arsenic to methylarsonic acid and dimethylarsinic acid. This variation in metabolism, potentially due to genetic polymorphism in biomethylation, plays a significant role in arsenic toxicity (Vahter, 2000).
Arsenic Speciation in Organisms
A unique arsenic speciation profile was found in Elaphomyces spp. (“deer truffles”), where methylarsonic acidaccounted for a significant portion of extractable arsenic. This study highlights the arsenic-accumulating ability of these fungi and the presence of significant amounts of highly toxic trivalent arsenic compound methylarsonous acid. The discovery of trimethylarsine oxide and methylarsonous acid in substantial concentrations in a terrestrial organism points to the complexity of arsenic biotransformation pathways in the environment (Braeuer et al., 2018).
Urinary Metabolites Analysis
A method for measuring combined amounts of inorganic arsenic, methylarsonic acid, and dimethylarsinic acid in urine has been developed. This method aids in assessing occupational exposure to inorganic arsenic and differentiates between arsenic from occupational sources and dietary arsenic, especially from seafood (Norin & Vahter, 1981).
Comparative Metabolism Studies
Investigations have been carried out on the metabolism of arsenic in chimpanzees after administering [73As]arsenate. The study revealed that, unlike other mammals, chimpanzees are unable to methylate and detoxify inorganic arsenic, indicating a lack of methylation to methylarsonic acid, which is crucial for understanding inorganic arsenic metabolism and toxicity in different species (Vahter et al., 1995).
Arsenic Compounds Determination
A method for determining monomethylarsonic acid and dimethylarsinic acid in biological materials using gas chromatography has been described. This method facilitates the quick and sensitive determination of methylarsenic acids, aiding in toxicological and environmental studies (Beckermann, 1982).
Methylation by Freshwater Algae
Studies on freshwater green algae have shown their ability to methylate sodium arsenite, forming methylarsonic acid among other compounds. This methylation contributes to the formation and cycling of organo-arsenic compounds in freshwater ecosystems, highlighting the ecological implications of arsenic methylation (Baker et al., 1983).
Safety And Hazards
Like most arsenic compounds, Methylarsonic acid is highly toxic . It is advised to avoid breathing dust, avoid prolonged exposure, use only outdoors or in a well-ventilated area, wear appropriate personal protective equipment, observe good industrial hygiene practices, and wash hands thoroughly after handling .
properties
IUPAC Name |
methylarsonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5AsO3/c1-2(3,4)5/h1H3,(H2,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPPRTNMGCREIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[As](=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | METHYLARSONIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
144-21-8 (di-hydrochloride salt), 20324-26-9 (mono-zinc salt), 2163-80-6 (mono-hydrochloride salt), 22969-24-0 (unspecified hydrochloride salt), 2321-53-1 (mono-ammonium salt), 33972-75-7 (unspecified iron salt), 35745-11-0 (unspecified ammonium.iron(3+) salt), 39159-83-6 (di-potassium salt), 5902-95-4 (calcium salt[2:1]), 63869-15-8 (di-mercury(1+) salt), 6423-72-9 (mono-calcium salt), 65513-69-1 (iron(2+) salt[3:2]) | |
Record name | Methylarsonic acid [ISO] | |
Source | ChemIDplus | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4020903 | |
Record name | Methylarsonic acid | |
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Molecular Weight |
139.970 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic solid; [ICSC], Solid, WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS. | |
Record name | Methanearsonic acid | |
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Record name | Methylarsonate | |
Source | Human Metabolome Database (HMDB) | |
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Record name | METHYLARSONIC ACID | |
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Solubility |
Soluble in ethanol, In water, 2.56X10+5 mg/l @ 20 °C., Solubility in water: very good | |
Record name | METHANEARSONIC ACID | |
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Record name | METHYLARSONIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Pressure |
0.00162 [mmHg], <7.5X10-8 mm Hg @ 25 °C | |
Record name | Methanearsonic acid | |
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Record name | METHANEARSONIC ACID | |
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Product Name |
Methylarsonic acid | |
Color/Form |
Monoclinic, spear-shaped plates from absolute alcohol, White, crystalline solid, LEAVES FROM ALCOHOL | |
CAS RN |
124-58-3 | |
Record name | Methylarsonic acid | |
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Record name | Methylarsonic acid [ISO] | |
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Record name | Methylarsonic acid | |
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Record name | Methylarsonic acid | |
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Record name | METHYLARSONIC ACID | |
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Record name | METHANEARSONIC ACID | |
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Record name | Methylarsonate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012258 | |
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Record name | METHYLARSONIC ACID | |
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Melting Point |
160.5 °C, 161 °C | |
Record name | METHANEARSONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/845 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYLARSONIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0755 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Citations
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